molecular formula C23H20FN3O3S B15109714 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

Cat. No.: B15109714
M. Wt: 437.5 g/mol
InChI Key: DOWGZMJVCRFVAL-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities and pharmacological properties .

Preparation Methods

The synthesis of 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. Green chemistry approaches are also employed to ensure cleaner reaction profiles and catalyst recovery .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole and thiazolidine moieties.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and probe design.

    Biology: Exhibits various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with various biological targets. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide include other thiazolidine derivatives. These compounds share the thiazolidine core structure but differ in their substituents, leading to variations in their biological activities and pharmacological properties.

Properties

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.5 g/mol

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C23H20FN3O3S/c24-17-6-7-19-18(13-17)16(14-26-19)8-10-25-21(28)9-11-27-22(29)20(31-23(27)30)12-15-4-2-1-3-5-15/h1-7,12-14,26H,8-11H2,(H,25,28)/b20-12-

InChI Key

DOWGZMJVCRFVAL-NDENLUEZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.